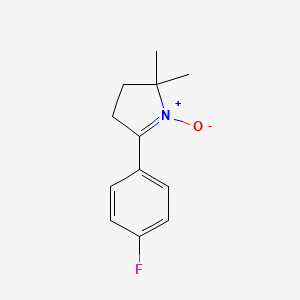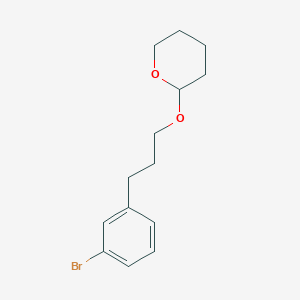
2-(3-(3-bromophenyl)propoxy)tetrahydro-2H-pyran
概要
説明
2-(3-(3-bromophenyl)propoxy)tetrahydro-2H-pyran is an organic compound with the molecular formula C14H19BrO2 It is a brominated derivative of tetrahydropyran, which is a six-membered ether ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3-bromophenyl)propoxy)tetrahydro-2H-pyran typically involves the reaction of 3-bromophenylpropanol with tetrahydropyran in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvent: Common solvents include dichloromethane or toluene
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain the final product.
化学反応の分析
Types of Reactions
2-(3-(3-bromophenyl)propoxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products
Substitution: Formation of substituted phenylpropoxy derivatives.
Oxidation: Formation of bromophenylpropanone or bromophenylpropionaldehyde.
Reduction: Formation of bromophenylpropanol or bromophenylpropane.
科学的研究の応用
2-(3-(3-bromophenyl)propoxy)tetrahydro-2H-pyran has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with enzymes or receptors.
作用機序
The mechanism of action of 2-(3-(3-bromophenyl)propoxy)tetrahydro-2H-pyran involves its interaction with molecular targets such as enzymes or receptors. The bromine atom can form halogen bonds with amino acid residues in proteins, influencing the compound’s binding affinity and activity. The tetrahydropyran ring provides structural stability and can enhance the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
2-(3-Bromopropoxy)tetrahydro-2H-pyran: Similar structure but with a different substitution pattern on the phenyl ring.
2-(4-Bromophenoxy)tetrahydro-2H-pyran: Another brominated derivative with the bromine atom at the para position.
2-(3-Chlorophenyl)propoxy)tetrahydro-2H-pyran: Chlorinated analog with similar chemical properties.
Uniqueness
2-(3-(3-bromophenyl)propoxy)tetrahydro-2H-pyran is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and interactions with biological targets. This compound’s structure allows for versatile modifications, making it valuable in various research applications.
特性
IUPAC Name |
2-[3-(3-bromophenyl)propoxy]oxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrO2/c15-13-7-3-5-12(11-13)6-4-10-17-14-8-1-2-9-16-14/h3,5,7,11,14H,1-2,4,6,8-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXKLSBIHUPHII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCCC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


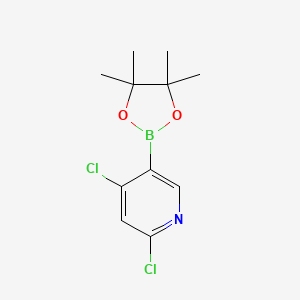
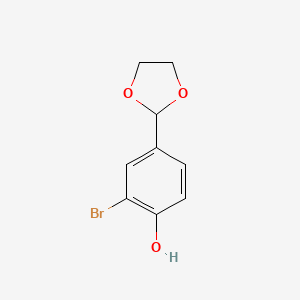
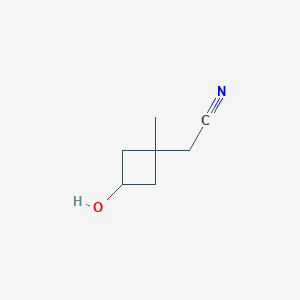
![2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B3107780.png)
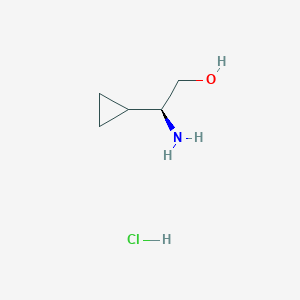

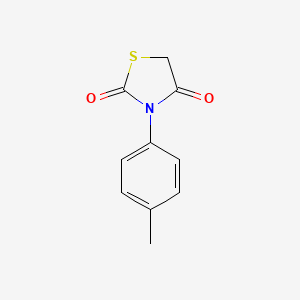
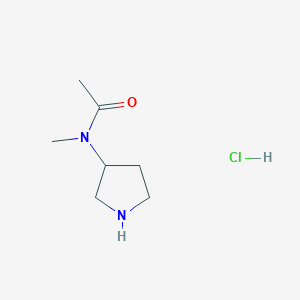
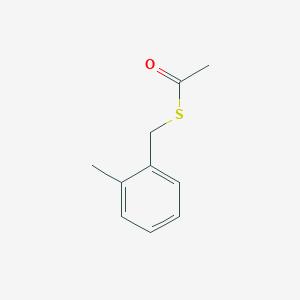
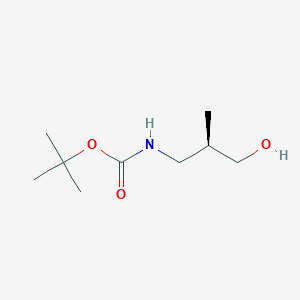
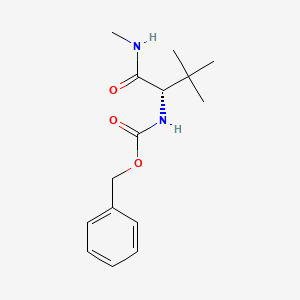
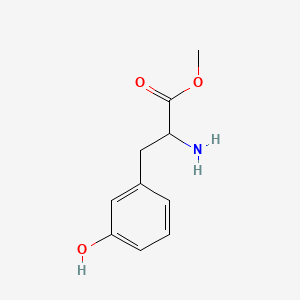
![Diethyl 2-[(3-cyclopentyloxy-4-methoxyphenyl)methylidene]propanedioate](/img/structure/B3107854.png)
